molecular formula C24H34O9 B10821258 T-2 Toxin-13C24

T-2 Toxin-13C24

Cat. No.: B10821258
M. Wt: 490.35 g/mol
InChI Key: BXFOFFBJRFZBQZ-SOROUPBBSA-N
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Chemical Reactions Analysis

Types of Reactions: T-2 Toxin-13C24 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its detection and quantification in different analytical methods.

Common Reagents and Conditions: Common reagents used in the analysis of this compound include acetonitrile, methanol, and water. The compound is often subjected to conditions such as evaporation under a gentle stream of nitrogen and direct injection into ion sources for mass spectrometry .

Major Products Formed: The major products formed from the reactions of this compound include its metabolites, such as HT-2 toxin. These metabolites are crucial for understanding the toxicological effects and metabolic pathways of the compound .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to T-2 Toxin-13C24 include other trichothecene mycotoxins such as HT-2 toxin, 3’-hydroxy-T-2 toxin, and 4’-hydroxy-T-2 toxin . These compounds share similar toxicological properties and metabolic pathways.

Uniqueness: this compound is unique due to its complete 13C substitution, which makes it an ideal internal standard for analytical methods. This isotopic labeling allows for precise quantification and compensation for matrix effects in various analytical techniques .

Biological Activity

T-2 toxin, a potent trichothecene mycotoxin produced by certain Fusarium species, poses significant health risks to humans and animals. The isotopically labeled variant, T-2 Toxin-13C24, serves as an important tool in research for quantifying the toxin in various matrices. This article discusses the biological activity of this compound, focusing on its metabolic pathways, cytotoxic effects, immunotoxicity, and the implications for health.

Metabolism of T-2 Toxin

T-2 toxin undergoes extensive metabolism in different species, leading to the formation of several metabolites. Key findings from in vitro studies utilizing liver microsomes from various animals reveal distinct metabolic pathways:

  • Phase I Metabolites : The primary metabolites include HT-2 toxin, NEO (neosolaniol), 3′-OH-T-2, and 3′-OH-HT-2. These metabolites are formed through hydrolysis and hydroxylation processes.
  • Phase II Metabolites : Glucuronidation results in the formation of glucuronide conjugates such as T-2-3-glucuronide and HT-2-3-glucuronide. Notably, the predominant metabolite varies among species, with HT-2 being the most common across multiple animal models .

The metabolic pathway is summarized in Table 1.

Metabolite Formation Pathway Predominant Species
HT-2HydrolysisAll species
NEOHydrolysisAll species
3′-OH-T-2HydroxylationChickens, Cows, Rats
3′-OH-HT-2HydroxylationGoats, Swine, Humans
T-2-3-glucuronideGlucuronidationCows, Goats
HT-2-3-glucuronideGlucuronidationOther species, Humans

Cytotoxic Effects

T-2 toxin primarily exerts its toxic effects by inhibiting protein synthesis. This inhibition occurs through the binding to the 60S ribosomal subunit, which disrupts peptidyl transferase activity and leads to apoptosis in rapidly dividing cells such as those in the gastrointestinal tract and bone marrow .

Case Study: HepG2 Cell Line

A study evaluated the cytotoxic effects of T-2 toxins on HepG2 cells (human liver cancer cell line). The findings indicated that exposure to T-2 resulted in significant oxidative stress characterized by increased reactive oxygen species (ROS) generation. The IC50 values for various metabolites were determined as follows:

Metabolite IC50 (nM)
T-27.5
Neo12.5
T2-triol0.12
T2-tetraol0.45

The study concluded that the final metabolite, T2-tetraol, was primarily detoxified by glutathione peroxidase (GPx), illustrating a complex interplay between detoxification mechanisms and oxidative stress responses .

Immunotoxicity

Research has demonstrated that T-2 toxin has profound immunotoxic effects across several species. A notable study involving pigs indicated that dietary exposure to T-2 resulted in decreased antibody production and lower leukocyte counts. Specifically:

  • Study Design : Pigs were fed varying doses of T-2 toxin over three weeks.
  • Findings : Treated pigs exhibited significantly lower antibody titers compared to controls at multiple time points post-immunization. Additionally, there was a marked reduction in T-cell proliferation responses .

This immunosuppressive effect raises concerns about the potential for increased susceptibility to infections following exposure to this mycotoxin.

Health Implications

The biological activity of T-2 toxin underscores its potential health risks. Acute exposure can lead to severe gastrointestinal distress, while chronic exposure is associated with hematological abnormalities and immune dysfunctions. Regulatory bodies have established limits for acceptable daily intake based on observed effects on blood cell counts and immune responses .

Properties

Molecular Formula

C24H34O9

Molecular Weight

490.35 g/mol

IUPAC Name

[(1'S,2S,2'R,4'S,7'R,9'R,10'R,11'S)-11'-acetyloxy-2'-(acetyloxy(113C)methyl)-10'-hydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-yl] 3-(113C)methyl(1,2,3,4-13C4)butanoate

InChI

InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(28)20(31-15(5)26)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3/t16-,17+,19+,20+,21+,22+,23+,24-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1

InChI Key

BXFOFFBJRFZBQZ-SOROUPBBSA-N

Isomeric SMILES

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13C@@H]1O[13C](=O)[13CH2][13CH]([13CH3])[13CH3])([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O[13C](=O)[13CH3])[13CH3])[13CH2]O[13C](=O)[13CH3]

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

Origin of Product

United States

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